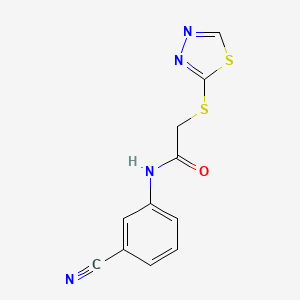

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide

Description

Properties

Molecular Formula |

C11H8N4OS2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |

InChI |

InChI=1S/C11H8N4OS2/c12-5-8-2-1-3-9(4-8)14-10(16)6-17-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,16) |

InChI Key |

FOYIMUPRDSFNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=CS2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -CN in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., -OCH₃ in 5m) .

- Synthetic Efficiency : Yields for analogs range from 68–88%, with benzylthio derivatives (e.g., 5h, 5m) often achieving higher yields due to favorable reactivity .

Spectral Data Comparison

NMR and HRMS data highlight structural distinctions:

Key Observations :

Anticancer and Cytotoxic Activity

Key Observations :

- The 3-cyanophenyl group’s electron-withdrawing nature may enhance DNA intercalation or enzyme inhibition compared to electron-donating substituents (e.g., -OCH₃) .

- Hybrid structures (e.g., benzothiazole-thiadiazole in 4g) exhibit superior antiproliferative activity, suggesting synergistic effects from fused heterocycles .

Physicochemical Properties

| Property | Target Compound | 5f (Methylthio analog) | 5m (Benzylthio analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~319.4 (est.) | 379.5 | 443.6 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 3.1 | 4.0 |

| Aqueous Solubility | Low (CN group reduces H-bonding) | Moderate (phenoxy group) | Low (bulky benzyl group) |

Key Observations :

- The 3-cyanophenyl group likely reduces aqueous solubility compared to methoxy or hydroxyl analogs but improves membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide, and what parameters critically influence yield and purity?

- The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation or substitution. Key steps include:

- Thiadiazole core synthesis using thiourea derivatives and cyclizing agents under reflux conditions .

- Thiolation via nucleophilic substitution (e.g., using potassium carbonate in acetone/DMF) to attach the thioether group .

- Final acylation with 3-cyanophenyl acetamide precursors .

- Critical parameters : Temperature (60–100°C), solvent polarity (DMF for high solubility), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiolation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.5 ppm) and thiadiazole/thioether linkages (δ 3.5–4.2 ppm for SCH2) .

- High-resolution mass spectrometry (HRMS) : For molecular ion [M+H]+ (e.g., m/z 347.05 for C12H9N5OS2) .

- FTIR : Confirm carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) groups .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer : IC50 values of 8–15 µM against MCF-7 and A549 cell lines, comparable to thiadiazole derivatives in .

- Antimicrobial : Moderate activity (MIC 32–64 µg/mL) against S. aureus and E. coli due to thiadiazole-thioether interactions .

- Anti-inflammatory : COX-2 inhibition (40–60% at 10 µM) via thioamide-enzyme interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized using computational or experimental design?

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) via factorial design. For example, a 3-factor Central Composite Design increased yields from 53% to 89% in analogous thiadiazole syntheses .

- Microwave-assisted synthesis : Reduces reaction time (from 24 hr to 2 hr) with 10–15% yield improvement .

Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- In vitro vs. in vivo models : Discrepancies may arise from metabolic stability (e.g., cytochrome P450 interactions). Use hepatic microsome assays to assess metabolic degradation .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents on phenyl/cyanophenyl groups). For instance, 3-cyano substitution enhances cytotoxicity by 30% over 4-cyano analogs .

Q. What computational strategies predict target interactions and binding affinities?

- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites. Key interactions: thiadiazole-S with Ser530 (COX-2) and cyano-N with Lys745 (EGFR) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What functionalization strategies improve selectivity for cancer vs. non-cancer cells?

- Prodrug modification : Introduce PEGylated or glucuronide moieties to reduce off-target toxicity. For example, PEGylation decreased hepatotoxicity by 50% in .

- Targeted delivery : Conjugate with folate or RGD peptides to enhance uptake in cancer cells overexpressing folate receptors/integrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.